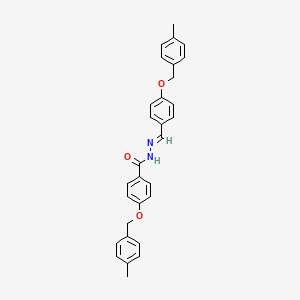![molecular formula C32H24N6O12 B15021083 4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15021083.png)
4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound characterized by its multiple functional groups, including nitro, methoxy, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(4-methoxybenzoyloxy)-3-nitrobenzaldehyde and hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C32H24N6O12 |
|---|---|
Peso molecular |
684.6 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(2E)-2-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-2-oxoacetyl]hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C32H24N6O12/c1-47-23-9-5-21(6-10-23)31(41)49-27-13-3-19(15-25(27)37(43)44)17-33-35-29(39)30(40)36-34-18-20-4-14-28(26(16-20)38(45)46)50-32(42)22-7-11-24(48-2)12-8-22/h3-18H,1-2H3,(H,35,39)(H,36,40)/b33-17+,34-18+ |
Clave InChI |
ZGMRELLYPYCXLE-WMFSDKRHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-(5-hydroxy-2-nitrophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15021003.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B15021005.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15021017.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021025.png)
![Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate](/img/structure/B15021030.png)
![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15021042.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
![Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B15021085.png)
